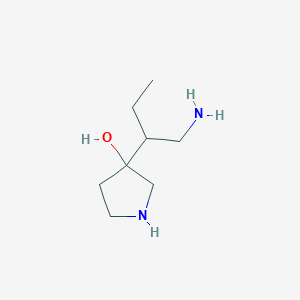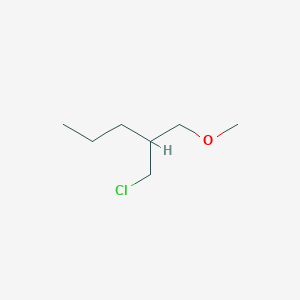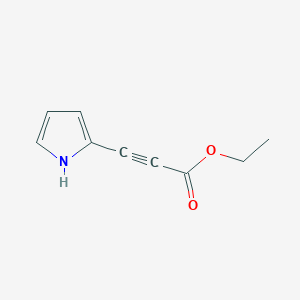
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a quinoline ring system with three methyl groups attached at positions 2, 5, and 8.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of aniline derivatives with ketones or aldehydes followed by cyclization can yield tetrahydroquinoline derivatives. Specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel materials with specific properties.
Biology: In biological research, 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of 2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes. In neuroprotection, the compound may modulate signaling pathways related to oxidative stress and apoptosis, thereby protecting neuronal cells from damage .
相似化合物的比较
2,5,8-Trimethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: This compound also exhibits antioxidant properties and has been studied for its neuroprotective effects in experimental models of Parkinson’s disease.
2-Phenyl-1,3-oxazol-5(4H)-ones: These compounds are synthesized from hydroquinoline derivatives and have shown potential as inhibitors of gluconate 2-dehydrogenase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroquinoline derivatives.
属性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC 名称 |
2,5,8-trimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-8-4-5-9(2)12-11(8)7-6-10(3)13-12/h4-5,10,13H,6-7H2,1-3H3 |
InChI 键 |
WNPPOLZHSKATMR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C=CC(=C2N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)
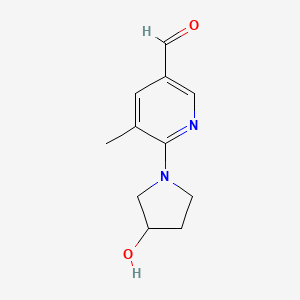
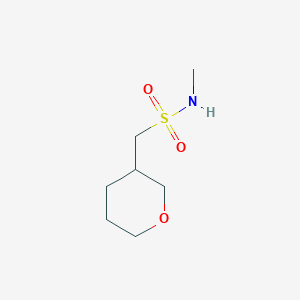
![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
![5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13183442.png)
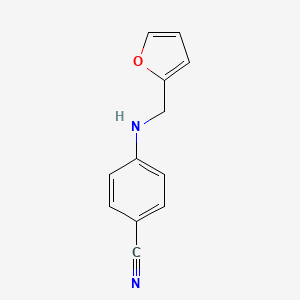
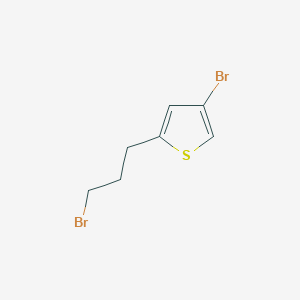
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)
